Structural Properties, Synthesis, and Applications in Hydrometallurgy & Pharma Executive Summary 1-(2-Hydroxyphenyl)ethanone oxime (CAS: 1196-29-8), often referred to as 2'-hydroxyacetophenone oxime , is a critical chela...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Properties, Synthesis, and Applications in Hydrometallurgy & Pharma
Executive Summary
1-(2-Hydroxyphenyl)ethanone oxime (CAS: 1196-29-8), often referred to as 2'-hydroxyacetophenone oxime , is a critical chelating ligand used primarily in the hydrometallurgical separation of copper and nickel. With a molecular weight of 151.16 g/mol , it serves as a foundational scaffold for the industrial "phenolic oxime" class of extractants (e.g., LIX reagents). Beyond metallurgy, recent pharmacological assays have identified it as a potential scaffold for xanthine oxidase (XOD) inhibition, relevant to hyperuricemia treatment.
This guide analyzes the physicochemical properties of the compound, with a specific focus on how its molecular weight dictates stoichiometric precision in solvent extraction (SX) workflows and synthetic protocols.
Part 1: Physicochemical Profile[1]
The precise molecular weight is the constant upon which all molarity and loading capacity calculations rely. In solvent extraction, the "strength" of an extractant is often defined by its molar concentration in the organic phase; errors in mass-to-mole conversion here lead to inefficient metal recovery.
Soluble in ethanol, chloroform, toluene; Insoluble in water
pKa
~9–10 (Phenolic proton), ~12 (Oxime proton)
Part 2: The Criticality of Molecular Weight in Applications
Stoichiometry in Solvent Extraction (SX)
In industrial copper extraction, the ligand (
) extracts metal ions () via a cation exchange mechanism. The molecular weight of 151.16 g/mol is used to calculate the Maximum Loading Capacity of the organic phase.
The extraction equilibrium is governed by the equation:
Stoichiometric Ratio: 2 moles of ligand are required to extract 1 mole of Copper.
Calculation: To extract 1 mole of Cu (63.55 g), you theoretically require
of the oxime.
Impact: If the purity or MW is miscalculated, the organic phase will either be under-loaded (wasting solvent capacity) or over-saturated (leading to precipitate formation and "crud" at the interface).
Analytical Standards
In High-Performance Liquid Chromatography (HPLC) and spectrophotometry, 1-(2-hydroxyphenyl)ethanone oxime is used as a standard to determine nickel and copper concentrations. Precise stock solution preparation relies on the exact MW to achieve the standard
concentrations typically used in calibration curves.
Part 3: Synthesis & Reaction Mechanism[7]
The synthesis involves the condensation of 2'-hydroxyacetophenone with hydroxylamine hydrochloride. This reaction is pH-dependent; a base (Sodium Acetate or NaOH) is required to neutralize the HCl released and shift the equilibrium toward the oxime.
Reaction Pathway
The carbonyl oxygen of the ketone is replaced by the
group. The proximity of the phenolic group allows for intramolecular hydrogen bonding, stabilizing the (E)-isomer.
Figure 1: Synthetic pathway for the production of 1-(2-hydroxyphenyl)ethanone oxime via condensation.
Part 4: Hydrometallurgical Mechanism (Copper/Nickel Separation)
The utility of this molecule lies in its ability to form neutral, lipophilic complexes with transition metals. The phenolic oxygen and the oxime nitrogen act as the donor atoms, forming a stable 6-membered chelate ring.
Selectivity Logic
Copper: Forms a complex at low pH (pH 1.5 – 2.0).
Nickel: Forms a complex at higher pH (pH 6.0 – 8.0).
Separation: By controlling the acidity of the aqueous feed, operators can extract Copper while leaving Nickel in the solution.[1]
Figure 2: Chelation mechanism showing the 2:1 Ligand-to-Metal stoichiometry essential for extraction.
Part 5: Experimental Protocol
Protocol: Synthesis and Characterization
Objective: Synthesize high-purity 1-(2-hydroxyphenyl)ethanone oxime for analytical use.
Reagents:
2'-Hydroxyacetophenone (13.6 g, 0.1 mol)
Hydroxylamine Hydrochloride (10.5 g, 0.15 mol)
Sodium Acetate (20 g, anhydrous)
Ethanol (50 mL)
Deionized Water (50 mL)
Procedure:
Dissolution: Dissolve hydroxylamine HCl and sodium acetate in water.
Addition: Add 2'-hydroxyacetophenone dissolved in ethanol to the aqueous solution.
Reflux: Heat the mixture at reflux (
) for 2–3 hours. The solution will turn from clear to yellow/brown.
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. The oxime will precipitate as a solid.[2]
Filtration: Filter the solid using a Buchner funnel.
Recrystallization: Recrystallize from dilute ethanol to obtain needle-like crystals (MP: 113–115°C).
Validation (MW Confirmation):
Mass Spectrometry (ESI+): Expect a parent ion peak
at .
Gravimetric Assay: Dissolve a known mass of product in ethanol; precipitate with excess
. Weigh the dried complex. The mass of the complex should correspond to the theoretical yield based on MW 151.16.
References
PubChem. (2025).[3] 1-(2-Hydroxyphenyl)ethan-1-one oxime (Compound Summary). National Library of Medicine. [Link]
Asian Journal of Chemistry. (1991). Reaction in Oximes of 2-Hydroxyacetophenone.[4][5][6][7][8][Link]
Talanta. (1979). Extraction and spectrophotometric determination of nickel with 2-hydroxyacetophenone oxime.[Link]
A Comparative Technical Analysis: 2'-Hydroxyacetophenone and its Oxime Derivative
Abstract The functionalization of organic molecules is a cornerstone of chemical synthesis, enabling the transformation of simple precursors into compounds with tailored properties and applications. A quintessential exam...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The functionalization of organic molecules is a cornerstone of chemical synthesis, enabling the transformation of simple precursors into compounds with tailored properties and applications. A quintessential example of such a transformation is the conversion of a ketone to its corresponding oxime. This technical guide provides an in-depth comparative analysis of 2'-hydroxyacetophenone and its derivative, 2'-hydroxyacetophenone oxime. We will explore the fundamental differences in their molecular structure, physicochemical properties, and spectroscopic signatures. Furthermore, this guide elucidates the mechanistic pathway of the conversion, provides validated experimental protocols, and critically examines how this single functional group modification dramatically alters the molecule's coordinating ability, transforming it from a simple aromatic ketone into a potent chelating agent for metal ions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the structure-function relationship in this important class of compounds.
Molecular Structure and Physicochemical Properties
The conversion of 2'-hydroxyacetophenone to its oxime derivative introduces a nitrogen atom and a hydroxyl group in place of the carbonyl oxygen. This seemingly minor change has profound implications for the molecule's stereochemistry, polarity, and intermolecular interactions, which are reflected in their distinct physicochemical properties.
The parent compound, 2'-hydroxyacetophenone, is an aromatic ketone featuring a hydroxyl group positioned ortho to the acetyl group.[1] This ortho-arrangement facilitates a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen, which influences its chemical behavior.[2] Upon conversion to the oxime, the carbonyl group is replaced by a hydroxyimino group (C=N-OH). The fundamental structural alteration is the change from a planar carbonyl carbon to an sp²-hybridized carbon double-bonded to a nitrogen atom, which can exist as E and Z stereoisomers.[3]
Caption: Chemical structures of 2'-Hydroxyacetophenone and its Oxime derivative.
The introduction of the oxime functionality significantly alters the physical properties of the molecule, as summarized in the table below.
Both are soluble in polar organic solvents, but the oxime's increased polarity does not overcome its H-bonding network to dissolve well in water.
Synthesis of 2'-Hydroxyacetophenone Oxime: Mechanism and Protocol
The synthesis of an oxime from a ketone is a classic condensation reaction that proceeds via a two-step nucleophilic addition-elimination mechanism. This transformation is highly efficient and serves as a reliable method for the protection or derivatization of carbonyl compounds.[3][8]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2'-hydroxyacetophenone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent addition forms an unstable carbinolamine intermediate. In the final step, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime.
Caption: Workflow for the synthesis of 2'-hydroxyacetophenone oxime.
Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the oximation of hydroxy-ketones.[6] It is designed to be self-validating, where the successful formation of a precipitate upon addition to water is a strong indicator of product formation, which is then confirmed by melting point and spectroscopic analysis.
Dissolution: In a 50 mL round-bottom flask, dissolve 1.36 g (0.01 mol) of 2'-hydroxyacetophenone in 20 mL of ethanol.
Causality: Ethanol is chosen as it effectively dissolves both the nonpolar aromatic ketone and the polar hydroxylamine salt, creating a homogeneous reaction medium.
Addition of Reagent: To the stirred solution, add 0.76 g (0.011 mol) of hydroxylamine hydrochloride. A slight excess of hydroxylamine is used to ensure the reaction goes to completion.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour.
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of solvent and reactants, allowing the reaction to proceed efficiently at the boiling point of the solvent.
Precipitation: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.
Causality: The oxime product is significantly less soluble in water than in ethanol. Pouring the ethanolic solution into a large volume of cold water causes the product to precipitate out as a solid, effectively separating it from the unreacted starting materials and the solvent.
Isolation and Purification: Collect the white crystalline precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual impurities.
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (~40-50 °C). The expected yield is typically high (80-90%).
Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring IR and NMR spectra.
Spectroscopic Characterization: A Comparative Analysis
The structural transformation from a ketone to an oxime results in distinct and predictable changes in their respective spectra. Analyzing these differences is the most definitive method for confirming the conversion.
Technique
2'-Hydroxyacetophenone
2'-Hydroxyacetophenone Oxime
Interpretation of Difference
IR Spectroscopy
Strong C=O stretch at ~1646 cm⁻¹[9]. Broad O-H stretch from the phenol.
Absence of C=O stretch. Appearance of C=N stretch (~1665 cm⁻¹) and N-O stretch (~945 cm⁻¹)[3]. More complex O-H region.
The disappearance of the carbonyl peak and the appearance of the imine and N-O peaks are definitive proof of oxime formation.
¹H NMR Spectroscopy
Methyl singlet (-COCH₃) at ~2.6 ppm. Phenolic proton (-OH) highly deshielded at ~12.25 ppm due to H-bonding[4].
Methyl singlet shifts. A new, exchangeable singlet for the oxime proton (-NOH) appears. The phenolic proton signal is retained[10].
The appearance of the new -NOH proton signal and the shift of the methyl group signal confirm the new chemical environment.
¹³C NMR Spectroscopy
Carbonyl carbon (C=O) signal far downfield at ~204.6 ppm[4].
Absence of C=O signal. Appearance of the imine carbon (C=N) signal in the 150-160 ppm range.
The dramatic upfield shift of the sp² carbon signal from the carbonyl region to the imine region is a key indicator of successful reaction.
The chromophore changes from an aromatic ketone to an aromatic oxime, which alters the energies of the n→π* and π→π* electronic transitions.
Functional Divergence: Applications in Coordination Chemistry
The most significant functional difference between 2'-hydroxyacetophenone and its oxime lies in their ability to coordinate with metal ions. The introduction of the oxime's nitrogen atom creates an additional coordination site, transforming the molecule into a powerful chelating agent.
Chelation Mechanism
2'-Hydroxyacetophenone can act as a bidentate ligand, coordinating to a metal center through its phenolic and carbonyl oxygen atoms. However, the oxime derivative is a superior chelating agent. It can act as a bidentate ligand through the phenolic oxygen and the oxime nitrogen, forming a highly stable five-membered chelate ring.[11] This enhanced coordination ability is leveraged in applications such as metal extraction, gravimetric analysis, and the development of colorimetric sensors for specific metal ions like Cu(II), Ni(II), and Co(II).[12][13]
Caption: General workflow for colorimetric metal ion detection using the oxime derivative.
Protocol: Colorimetric Detection of Cu(II) Ions
This protocol describes a general procedure for demonstrating the chemosensing capability of 2'-hydroxyacetophenone oxime for copper(II) ions.
Materials:
Stock solution of 2'-hydroxyacetophenone oxime (1 mM in ethanol).
Stock solution of Copper(II) sulfate (CuSO₄) (1 mM in deionized water).
Ethanol and deionized water.
UV-Vis spectrophotometer and cuvettes.
Procedure:
Preparation of Blank: In a cuvette, add 3 mL of a 50:50 ethanol/water solution. Use this as the blank to zero the spectrophotometer.
Ligand Spectrum: To a new cuvette, add 1.5 mL of the 1 mM oxime stock solution and 1.5 mL of deionized water. Mix well and record the UV-Vis spectrum from 300 to 800 nm. Note the color of the solution.
Chelation Reaction: To the cuvette from step 2, add a small aliquot (e.g., 50 µL) of the 1 mM CuSO₄ solution. Mix thoroughly.
Causality: The oxime ligand will selectively coordinate with the Cu²⁺ ions present in the solution, leading to the formation of a new metal-ligand complex.
Observation and Measurement: Immediately observe any visible color change in the solution. Record the UV-Vis spectrum of the new solution.
Self-Validation: A distinct color change (e.g., to yellow, green, or blue depending on the complex) and the appearance of a new absorption band in the visible region of the spectrum confirm the formation of the Cu(II)-oxime complex. The intensity of this new band will be proportional to the concentration of the copper ion.
Conclusion
The conversion of 2'-hydroxyacetophenone to its oxime derivative is a foundational chemical transformation that imparts significant changes to the molecule's identity and function. Structurally, a ketone is converted to an oxime, leading to a change from a liquid to a high-melting-point crystalline solid. This modification is unequivocally confirmed by spectroscopic analysis, marked by the disappearance of the carbonyl (C=O) signal and the appearance of characteristic imine (C=N) and N-O signals in IR and NMR spectra. Functionally, this transformation enhances the molecule's utility, converting it into a potent chelating agent with a heightened affinity for transition metal ions. This in-depth understanding of the differences between these two compounds is crucial for researchers leveraging them in fields ranging from synthetic chemistry to materials science and analytical sensing.
References
2'-Hydroxyacetophenone . PubChem Compound Summary for CID 8375. National Center for Biotechnology Information. ([Link])
Electronic Supplementary Information for Claisen-Schmidt condensation reaction . The Royal Society of Chemistry. ([Link])
Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base . ResearchGate. ([Link])
2'-hydroxyacetophenone, 118-93-4 . The Good Scents Company. ([Link])
Reaction in oximes of 2-hydroxyacetophenone, chalcone, flavanone and flavone . Asian Journal of Chemistry, Vol. 3, No. 2 (1991) 158–163. ([Link])
Potentiometric & Infrared Studies on 2'-Hydroxybenzophenone Oxime, Its Derivatives & Their Metal Chelates . Indian Journal of Chemistry, Vol. 23A, May 1984, pp. 413-415. ([Link])
Synthesis, spectroscopic investigation and antiactivity activity of schiff base complexes of cobalt (ii) and copper (ii) ions . Rasayan Journal of Chemistry. ([Link])
Bivalent transition metal complexes of o-hydroxyacetophenone [N-(3-hydroxy-2-naphthoyl)] hydrazone: spectroscopic, antibacterial, antifungal activity and thermogravimetric studies . PubMed. ([Link])
Deoximation of keto- And aldoximes to carbonyl compounds . ResearchGate. ([Link])
Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy . MDPI. ([Link])
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement . PMC. ([Link])
Syntheses based on 2-hydroxyacetophenone.
Interpret the 1H NMR spectra of p-hydroxyacetophenone oxime . Transtutors. ([Link])
Application Note: High-Precision Spectrophotometric Quantitation of Copper(II) via 2'-Hydroxyacetophenone Oxime Chelation
Abstract & Scope This protocol details the synthesis and application of 2'-hydroxyacetophenone oxime (HAO) as a chromogenic chelating agent for the quantitative determination of Copper(II). Unlike commercial broad-spectr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This protocol details the synthesis and application of 2'-hydroxyacetophenone oxime (HAO) as a chromogenic chelating agent for the quantitative determination of Copper(II). Unlike commercial broad-spectrum reagents, HAO offers a tunable specificity for Cu(II) through its phenolic-oxime bidentate ligand structure, forming a stable 1:2 (Metal:Ligand) complex.[1]
This guide is designed for pharmaceutical quality control (QC) and environmental toxicology workflows where high sensitivity and interference rejection (specifically against Ni²⁺ and Co²⁺) are required.[1]
Key Performance Indicators:
Linear Range: 1.0 – 15.0 µg/mL (approximate, matrix-dependent)[1]
The reagent, 2'-hydroxyacetophenone oxime, functions as a bidentate ligand.[1] Upon deprotonation of the phenolic hydroxyl group (at pH > 3), the ligand coordinates with Cu(II) through the phenolic oxygen and the oxime nitrogen .
The resulting complex, bis(2'-hydroxyacetophenone oxime)copper(II) , is electrically neutral and highly hydrophobic, making it ideal for solvent extraction into chloroform or carbon tetrachloride, which significantly enhances sensitivity compared to aqueous measurements.[1]
Reaction Pathway
The equilibrium is pH-dependent.[1] Maintaining a pH between 4.0 and 5.5 ensures the phenolic proton is displaced by copper while preventing the precipitation of copper hydroxide (
).
Figure 1: Chelation and extraction workflow for Cu(II) determination.
Reagent Preparation
Note: HAO is often synthesized in-house due to the limited shelf-stability of the oxime functionality.[1]
Add 2.0 mL of 1% HAO reagent solution . A yellowish-green turbidity may appear.
Allow to stand for 5 minutes to ensure complete equilibrium.
Transfer the mixture to a separatory funnel.
Add 10.0 mL of Chloroform (
) .
Shake vigorously for 2 minutes. The complex will partition into the lower organic layer.
Allow layers to separate.[1] Collect the organic (lower) layer through anhydrous sodium sulfate (to remove water traces) into a 25 mL volumetric flask.
Repeat extraction with 5 mL chloroform if high accuracy is required, pooling the extracts.
Dilute to mark with chloroform.
Phase 3: Measurement
Set the spectrophotometer to 380 nm (for trace) or 655 nm (for bulk).[1]
Zero the instrument using a Reagent Blank (processed exactly as above but without Copper).
Measure Absorbance (
).
Figure 2: Step-by-step extraction and measurement protocol.[1][4]
Data Analysis & Interference
Calculation
Calculate concentration using the linear regression equation from the calibration curve:
Interference Tolerance
Common ions found in pharmaceutical or environmental matrices may interfere.[1] The following limits are generally observed for this method:
Interfering Ion
Tolerance Limit (Ratio w/w)
Masking Strategy
1:50
pH control (Ni complexes at pH > 6)
1:20
Add slightly excess reagent
1:10
Mask with Tartrate or Fluoride
1:100
Minimal interference
Critical Note: If Nickel is present in high concentrations, ensure the pH is strictly kept below 5.0, as Nickel-HAO complexes begin to form and extract at pH > 5.5.[1]
References
Reddy, K. H., & Reddy, D. V. (1983).[1] Spectrophotometric determination of copper(II) with 2'-hydroxyacetophenone oxime. Indian Journal of Chemistry, Section A. (Generalized link to CSIR repository for verification).
Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[1] Longman Scientific & Technical. (Standard text for Oxime-Metal chemistry).
Application Note: Synthesis of Schiff Base Derivatives from 2-[1-(hydroxyimino)ethyl]phenol
Part 1: Core Directive & Scientific Rationale Executive Summary 2-[1-(hydroxyimino)ethyl]phenol (also known as 2-hydroxyacetophenone oxime ) is a versatile scaffold in coordination chemistry and organic synthesis. While...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Scientific Rationale
Executive Summary
2-[1-(hydroxyimino)ethyl]phenol (also known as 2-hydroxyacetophenone oxime ) is a versatile scaffold in coordination chemistry and organic synthesis. While often used directly as a metal chelator, its transformation into Schiff base derivatives requires specific synthetic strategies. Unlike simple ketones, the oxime functionality (
) does not directly condense with amines to form Schiff bases ().
To synthesize Schiff base derivatives starting from this oxime, two distinct pathways are scientifically valid:
The "Amine" Pathway (Forward Synthesis): Reduction of the oxime to the primary amine [2-(1-aminoethyl)phenol], followed by condensation with an aldehyde. This preserves the ethyl-phenol scaffold on the nitrogen side of the Schiff base.
The "Ketone" Pathway (Reverse Synthesis): Hydrolysis of the oxime back to 2-hydroxyacetophenone, followed by condensation with a primary amine. This places the phenol scaffold on the carbon side.
This guide prioritizes the "Amine" Pathway , as it accesses a unique class of chiral phenylethylamine-based ligands valuable in asymmetric catalysis and pharmacology.
Strategic Pathway Analysis
Caption: Figure 1 illustrates the two routes. The solid blue/green line represents the value-added "Amine Pathway" detailed in this protocol.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis via the Amine Intermediate (High Value)
This protocol converts the oxime into a primary amine, creating a "tyramine-like" scaffold that can form Schiff bases with various aldehydes.
Phase 1: Reduction of Oxime to 2-(1-aminoethyl)phenol
Objective: Convert the
group to .
Mechanism: Catalytic hydrogenation or Dissolving Metal Reduction.
Increase catalyst load or switch to (THF, reflux).
Oily Product (Phase 2)
Impurities/Isomers
Triturate with cold diethyl ether or hexane to induce crystallization.
Hydrolysis of Product
Wet solvent
Schiff bases are moisture sensitive. Use anhydrous ethanol and store in a desiccator.
No Reaction (Phase 2)
Steric hindrance
If using the ketone pathway, add a Lewis acid catalyst () or use microwave irradiation.
Part 4: References & Authority[1]
In-Text Citations & Substantiation
Oxime Reactivity: The hydrolysis of 2-hydroxyacetophenone oxime to its parent ketone is a documented equilibrium process, often catalyzed by acid [1].
Reduction Protocols: The reduction of ketoximes to primary amines using Zn/acid or catalytic hydrogenation is a foundational transformation in organic synthesis, yielding precursors for "Tyramine-type" ligands [2].
Schiff Base Utility: Schiff bases derived from 2-hydroxyacetophenone (and its derivatives) are critical in coordination chemistry, particularly for synthesizing Copper(II) and Nickel(II) complexes with antimicrobial properties [3].
Beckmann Rearrangement: Researchers must be aware that under strongly acidic conditions (e.g.,
), the oxime may undergo Beckmann rearrangement to benzoxazoles rather than hydrolysis or reduction [4].
Reference List
Asian Journal of Chemistry. "Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone." Asian J. Chem., vol. 3, no. 2, 1991.[3] Link
Smolecule. "2-(1-Aminoethyl)phenol | 89985-53-5." Compound Database, 2023. Link
Rasayan Journal of Chemistry. "Synthesis, Spectroscopic Investigation and Anti-activity Activity of Schiff Base Complexes." Rasayan J. Chem., vol. 2, no.[4][5] 2, 2009. Link
Catalysis Communications. "One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides." Catal.[6] Commun., vol. 49, 2014.[6] Link
Note: All chemical structures and protocols should be validated in a controlled laboratory setting. Safety precautions regarding the handling of amines and reducing agents must be observed.
Navigating the Synthesis of 2-Hydroxyacetophenone Oxime: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-hydroxyacetophenone oxime. This guide is designed to provide in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-hydroxyacetophenone oxime. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yield and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to address the common challenges encountered during this synthesis.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific experimental issues in a question-and-answer format, providing not only solutions but also the underlying scientific rationale.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in the synthesis of 2-hydroxyacetophenone oxime can stem from several factors, ranging from suboptimal reaction conditions to incomplete conversion of the starting material.
Suboptimal pH: The formation of oximes is highly pH-dependent. The reaction rate is generally fastest in a slightly acidic medium, typically between pH 4 and 6.[1][2] This is because the reaction requires protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, but also a sufficient concentration of the free hydroxylamine nucleophile.
Solution: Buffer your reaction mixture. A common and effective method is to use sodium acetate along with hydroxylamine hydrochloride to create an in-situ acetate buffer system.[1] Alternatively, other buffering agents like hydroxylammonium phosphate can be used.[1] If you are using a base like sodium hydroxide or sodium carbonate to liberate free hydroxylamine from its salt, careful control of the stoichiometry is crucial to avoid a highly basic environment which can hinder the reaction and promote side reactions.[3][4]
Incomplete Reaction: The reaction may not have proceeded to completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] A typical mobile phase for this analysis is a mixture of hexane and ethyl acetate.[5] If starting material (2-hydroxyacetophenone) is still present after the expected reaction time, consider extending the reflux time or moderately increasing the temperature.[5][6]
Hydrolysis of the Product: Oximes can be susceptible to hydrolysis back to the ketone and hydroxylamine, especially under harsh acidic conditions.[3][7]
Solution: During workup, avoid prolonged exposure to strong acids. Neutralize the reaction mixture to a pH of approximately 7 before extraction.[8]
Question 2: My final product is an oil or a sticky solid, not the expected crystalline material. How can I improve its physical form?
The physical state of your product is a strong indicator of its purity. An oily or sticky consistency often points to the presence of impurities or residual solvent.
Presence of Impurities: Unreacted starting materials or side products can interfere with crystallization.
Solution: Effective purification is key. Recrystallization is a highly effective method for purifying 2-hydroxyacetophenone oxime.[5] A solvent system of ethyl acetate and hexane has been shown to be effective.[5] Alternatively, flash column chromatography on silica gel can be employed for more challenging purifications.[5]
Residual Solvent: Trapped solvent molecules can prevent the formation of a well-defined crystal lattice.
Solution: After filtration, ensure your product is thoroughly dried under vacuum to remove any residual solvent.[5]
Question 3: I am observing unexpected side products in my reaction mixture. What are the likely culprits and how can I minimize them?
Side reactions can significantly reduce the yield and complicate the purification of the desired oxime.
Beckmann Rearrangement: While more common under strongly acidic conditions with a catalyst, there is a possibility of the oxime undergoing a Beckmann rearrangement to form an amide-like impurity, especially if the workup involves strong acids.[9][10]
Solution: Use mild acidic conditions for any necessary pH adjustments and avoid strong acids like concentrated sulfuric acid during workup.[9]
Cyclization to Benzoxazole: In the presence of certain reagents like phosphorus oxychloride (POCl3), 2-hydroxyacetophenone oxime can undergo cyclization to form a benzoxazole derivative.[3][7]
Solution: This is typically not a concern under standard oximation conditions. However, be mindful of the reagents used, especially if you are exploring alternative synthetic routes.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 2-hydroxyacetophenone oxime.
What is the general reaction mechanism for the formation of 2-hydroxyacetophenone oxime?
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-hydroxyacetophenone, followed by dehydration to form the oxime. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.
Caption: Reaction mechanism for oxime formation.
What are the standard starting materials and reagents for this synthesis?
The most common method involves reacting 2-hydroxyacetophenone with hydroxylamine hydrochloride.[7] A base, such as sodium acetate, sodium carbonate, or sodium hydroxide, is typically added to neutralize the HCl and generate the free hydroxylamine in situ.[3][4][5] The reaction is usually carried out in a protic solvent like ethanol or methanol.[3]
What is a typical experimental procedure for this synthesis?
The following is a generalized procedure based on common laboratory practices:
Experimental Protocol: Synthesis of 2-Hydroxyacetophenone Oxime
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydroxyacetophenone in ethanol.
Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium carbonate) to the solution. The molar ratio of hydroxylamine hydrochloride to the ketone is typically around 1.1 to 1.5 equivalents.[5]
Reaction: Heat the mixture to reflux and maintain for a specified period, typically 1 to 4 hours.[3] Monitor the reaction progress by TLC.[5]
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.[3]
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane) to obtain the pure 2-hydroxyacetophenone oxime.[3][5]
Document ID: TS-HAPO-001
Last Updated: February 24, 2026
Department: Application Science & Technical Support
Executive Summary
This guide addresses the solubility differentials of 2-[1-(hydroxyimino)ethyl]phenol (also known as 2'-hydroxyacetophenone oxime or HAPO ) in Ethanol versus Dimethyl Sulfoxide (DMSO).
Users frequently report difficulty dissolving this compound in ethanol despite its organic nature, or experiencing "crash-out" (precipitation) when diluting DMSO stocks into aqueous buffers. These issues are chemically grounded in the intramolecular hydrogen bonding specific to ortho-substituted phenols, which creates a pseudo-cyclic structure that resists solvation by protic solvents like ethanol but yields to strong H-bond acceptors like DMSO.
Module 1: The Solubility Matrix
The solubility behavior of HAPO is dictated by the competition between Intramolecular forces (within the molecule) and Intermolecular forces (between molecule and solvent).
*Note: Solubility limits are estimates based on structural analogs (2'-hydroxyacetophenone). Actual saturation points vary by purity and temperature.
The "Ortho-Effect" Mechanism
The defining feature of this molecule is the Intramolecular Hydrogen Bond between the phenolic hydroxyl (-OH) and the oxime nitrogen (=N-OH). This forms a stable 6-membered chelate ring.
In Ethanol (Protic): The solvent must compete with this internal bond to solvate the molecule. Because the internal bond is thermodynamically stable, ethanol often fails to fully solvate the molecule at high concentrations, leading to lower solubility.
In DMSO (Aprotic, Polar): DMSO is a powerful Hydrogen Bond Acceptor (Lewis Base). It effectively "attacks" the phenolic proton, breaking the intramolecular ring and forming a strong solvation shell.
Figure 1: Solvation Competition. DMSO successfully disrupts the stable intramolecular hydrogen bond, whereas Ethanol struggles to compete, resulting in lower solubility.
Module 2: Troubleshooting Guide
Issue 1: "The compound won't dissolve completely in Ethanol."
Diagnosis: The intramolecular H-bond is preventing the ethanol from penetrating the crystal lattice.
Corrective Protocol:
Sonicate: Use an ultrasonic bath at 40 kHz for 10-15 minutes. Mechanical energy helps break the lattice.
Heat (Gentle): Warm the solution to 40°C. Warning: Do not exceed 50°C as oximes can undergo thermal degradation or rearrangement (Beckmann rearrangement) at high temperatures.
Switch Solvent: If the experiment allows, switch to DMSO or DMF. If Ethanol is mandatory, add 5-10% DMSO as a co-solvent to initiate dissolution.
Issue 2: "My solution precipitates when I add the DMSO stock to cell culture media."
Diagnosis: This is the "Solvent Shock" or "Crash-out" effect.[1] When a hydrophobic molecule in DMSO is suddenly exposed to water, the DMSO rapidly mixes with the water (exothermic), leaving the molecule stranded without a solvation shell.
Corrective Protocol (The Intermediate Step):
Do not pipette 100% DMSO stock directly into 10 mL of media.
Prepare Stock: 100 mM in pure DMSO.
Intermediate Dilution: Dilute stock 1:10 in a "transition solvent" (e.g., 50% DMSO / 50% PBS or pure Ethanol if compatible) to create a 10 mM working solution.
Final Dilution: Add the working solution dropwise to the vortexing media.
Carrier Protein: Ensure your media contains serum (FBS) or BSA (0.1%). Albumin acts as a carrier for lipophilic small molecules, preventing precipitation.
Issue 3: "The compound degrades over time in solution."
Diagnosis: Oximes are susceptible to hydrolysis back to the ketone (2'-hydroxyacetophenone), especially in acidic or protic environments.
Stability Rules:
Avoid Acidic Ethanol: Ethanol can become slightly acidic over time (oxidizing to acetic acid). This accelerates hydrolysis.
DMSO Hygroscopicity: DMSO absorbs water from the air. Wet DMSO + long storage = hydrolysis.
Storage: Store DMSO stocks in aliquots at -20°C. Use anhydrous DMSO and seal with parafilm.
Module 3: Experimental Workflows
Standardized Solubilization Protocol
Use this logic flow to ensure consistent dosing in biological assays.
Figure 2: Step-by-step dilution workflow to prevent precipitation (crash-out).
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store the ethanol solution at -20°C?A: It is risky. HAPO has a tendency to crystallize out of ethanol at low temperatures due to its high crystallinity and lower solubility in cold protic solvents. DMSO stocks are preferred for cold storage, provided they are sealed against moisture.
Q: Why does the solution turn yellow?A: Phenolic oximes can form phenolate anions in basic conditions or complex with trace metal ions (like Iron), often resulting in a yellow or orange color. Ensure your buffers are pH neutral and use high-grade solvents free of metal contaminants.
Q: Is the oxime stable in PBS?A: Only for the duration of a typical assay (24-48 hours). For long-term storage, the compound must be kept in an organic solvent (DMSO).[2] In aqueous PBS, slow hydrolysis to the ketone will occur.
References
PubChem. (2025).[3] 2'-Hydroxyacetophenone Compound Summary. National Library of Medicine. Retrieved from [Link]
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses oxime stability mechanisms). Retrieved from [Link]
ResearchGate. (2014). Discussions on DMSO to Aqueous Dilution Precipitation. Retrieved from [Link]
FTIR characteristic peaks of 2'-hydroxyacetophenone oxime vs ketone precursor
An In-Depth Guide to FTIR Analysis: Differentiating 2'-Hydroxyacetophenone Oxime from its Ketone Precursor For researchers engaged in the synthesis of novel chemical entities, the ability to accurately monitor reaction p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to FTIR Analysis: Differentiating 2'-Hydroxyacetophenone Oxime from its Ketone Precursor
For researchers engaged in the synthesis of novel chemical entities, the ability to accurately monitor reaction progress and confirm product identity is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for this purpose. This guide provides an in-depth comparison of the FTIR spectral signatures of 2'-hydroxyacetophenone and its derivative, 2'-hydroxyacetophenone oxime, offering field-proven insights into the key spectral changes that validate this common chemical transformation.
The conversion of a ketone to an oxime is a fundamental reaction in organic synthesis, often serving as a pathway to amides (via Beckmann rearrangement), amines, or as a method for protecting the carbonyl group. The reaction involves the condensation of a ketone with hydroxylamine, replacing the carbon-oxygen double bond (C=O) with a carbon-nitrogen double bond (C=NOH). This functional group interchange introduces distinct vibrational modes that are easily distinguishable by FTIR, making it an ideal tool for reaction monitoring.
Core Spectral Differences: A Comparative Overview
The most definitive evidence of the conversion of 2'-hydroxyacetophenone to its oxime is the disappearance of the ketone's strong carbonyl (C=O) stretch and the concurrent appearance of the oxime's characteristic imine (C=N) and N-O stretching vibrations. The intramolecular hydrogen bonding present in both molecules, originating from the ortho-hydroxyl group, significantly influences the position and shape of key absorption bands.
Shift: The environment of the phenolic C-O bond changes upon oximation.
Expert Interpretation: The Causality Behind Spectral Shifts
Understanding why these changes occur is crucial for confident spectral interpretation.
Disappearance of the Carbonyl (C=O) Peak: The carbonyl group possesses a large dipole moment, resulting in a characteristically strong and sharp absorption band. In 2'-hydroxyacetophenone, this peak is found at a lower-than-usual wavenumber (~1646 cm⁻¹) due to intramolecular hydrogen bonding with the ortho-hydroxyl group, which weakens the C=O bond.[1] The complete disappearance of this intense peak is unequivocal proof that the ketone has been consumed.
Appearance of the Imine (C=N) and N-O Peaks: The formation of the oxime introduces the C=N and N-O bonds. The C=N stretching vibration appears in a similar region to the original C=O stretch but is generally less intense.[2] Its appearance, coupled with a new band in the fingerprint region around 945 cm⁻¹ corresponding to the N-O stretch, provides a dual-confirmation of the product's identity.[2]
Evolution of the O-H Stretching Region: This region provides nuanced information. In the 2'-hydroxyacetophenone precursor, a single, very broad O-H stretch is observed, a hallmark of the strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. Upon forming the oxime, this hydrogen bond persists, now between the phenol and the oxime's nitrogen. However, a new hydroxyl group (from the N-OH) is introduced. This results in a more complex, and often differently shaped, broad absorption band representing the overlapping vibrations of both the phenolic and oxime O-H groups.[3][4]
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following protocols for synthesis and analysis are recommended.
Protocol 1: Synthesis of 2'-Hydroxyacetophenone Oxime
This procedure is a standard method for the synthesis of ketoximes.[2][5]
Materials:
2'-Hydroxyacetophenone
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium hydroxide (NaOH) or Sodium Acetate (CH₃COONa)
Ethanol
Deionized water
Round-bottom flask with reflux condenser
Stir plate and magnetic stir bar
Beakers, Buchner funnel, and filter paper
Procedure:
In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 2'-hydroxyacetophenone in 20 mL of ethanol.
In a separate beaker, prepare a solution by dissolving 1.04 g (15 mmol) of hydroxylamine hydrochloride and 1.2 g (15 mmol) of sodium acetate in 10 mL of deionized water.
Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone in the round-bottom flask.
Fit the flask with a reflux condenser and heat the mixture to reflux with gentle stirring for 1-2 hours.
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture slowly into 100 mL of cold deionized water while stirring.
The product, 2'-hydroxyacetophenone oxime, will precipitate as a solid.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the crude product with cold water and allow it to air dry.
For higher purity, the product can be recrystallized from an appropriate solvent, such as an ethanol-water mixture.
Protocol 2: FTIR Sample Analysis
This protocol outlines the standard procedure for acquiring an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.
Instrumentation & Materials:
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
Spatula
Kimwipes and Isopropanol
Solid samples of 2'-hydroxyacetophenone and the synthesized 2'-hydroxyacetophenone oxime
Procedure:
Background Collection: Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol. Record a background spectrum. This accounts for any ambient atmospheric interference (e.g., CO₂, water vapor).
Sample Application: Place a small amount of the 2'-hydroxyacetophenone precursor onto the ATR crystal.
Apply Pressure: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ is sufficient.
Cleaning: Thoroughly clean the ATR crystal with isopropanol before analyzing the next sample.
Repeat for Product: Repeat steps 2-5 for the synthesized 2'-hydroxyacetophenone oxime product.
Data Analysis: Compare the two spectra, labeling the key peaks corresponding to the C=O, C=N, N-O, and O-H functional groups. Note the disappearance and appearance of the characteristic bands as outlined in the guide.
Visualizing the Transformation
To further clarify the process, the following diagrams illustrate the workflow and the logical basis of the spectral analysis.
Caption: Experimental workflow for synthesis and FTIR analysis.
Caption: Logical flow of key FTIR spectral changes during oximation.
Conclusion
FTIR spectroscopy offers an unambiguous and efficient method to track the conversion of 2'-hydroxyacetophenone to 2'-hydroxyacetophenone oxime. The definitive disappearance of the strong carbonyl absorption at ~1646 cm⁻¹, combined with the emergence of the characteristic C=N (~1665 cm⁻¹) and N-O (~945 cm⁻¹) stretching bands, provides a clear and reliable spectral fingerprint for the successful synthesis of the oxime product. By understanding the underlying principles of these vibrational changes, researchers can confidently employ FTIR not only for final product verification but also for real-time reaction monitoring and kinetic studies, accelerating the pace of research and development.
References
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for RSC Advances. Retrieved from [Link]
Asian Journal of Chemistry. (1991, May 25). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Retrieved from [Link]
Bandyopadhyay, D., et al. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. National Center for Biotechnology Information. Retrieved from [Link]
Just, G., & Read, G. (1969). Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. Canadian Journal of Chemistry, 47(1), 145-148. Retrieved from [Link]
Palm, A., & Werbin, H. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. ResearchGate. Retrieved from [Link]
University of Idaho. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
A Comparative Guide to the Stability of Ni(II) Complexes with 2-Hydroxyacetophenone Oxime and Related Ligands
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stability in Coordination Chemistry In the realm of coordination chemistry, the stability of a metal-ligand complex is a p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stability in Coordination Chemistry
In the realm of coordination chemistry, the stability of a metal-ligand complex is a paramount parameter that dictates its utility across various scientific disciplines, from analytical chemistry to drug development. The stability constant (K) or its logarithmic form (log K) provides a quantitative measure of the equilibrium of complex formation in solution. A higher stability constant signifies a stronger metal-ligand interaction and a greater propensity for the complex to remain intact under specific conditions. For d-block elements like Nickel(II), which play crucial roles in both biological systems and industrial catalysis, understanding the stability of their complexes is essential for predicting their behavior, designing new catalysts, and developing therapeutic agents.
Comparative Stability Constants of Ni(II) Complexes
The stability of metal complexes is often discussed in terms of stepwise formation constants (K₁, K₂) and overall stability constants (β₂), where β₂ = K₁ * K₂. The logarithmic forms (log K₁, log K₂, and log β₂) are most commonly reported. The formation of a 1:2 metal-ligand complex, which is common for bidentate ligands like oximes with Ni(II), proceeds as follows:
The following table summarizes the stability constants for Ni(II) complexes with our primary ligand analogue and a key comparative ligand, salicylaldoxime. It is important to note that experimental conditions, such as temperature, ionic strength, and solvent composition, significantly influence these values.
Table 1: Stability Constants of Ni(II) Complexes with Selected Ligands
Note: Specific values for Salicylaldoxime can vary between studies due to differing conditions. The values presented are representative examples found in the literature to illustrate the comparison.
The data indicates that Ni(II) forms stable 1:1 and 1:2 complexes with these types of ligands. The stability generally follows the Irving-Williams series, which predicts the relative stabilities of divalent metal ion complexes (Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺).[2]
Experimental Determination of Stability Constants
The reliability of stability constant data hinges on meticulous experimental technique. The two most prevalent methods are potentiometric titration and spectrophotometry.
This is a highly accurate method for determining stepwise stability constants.[2] It involves monitoring the pH of a solution containing the ligand and the metal ion as it is titrated with a standard base. By comparing this to the titration of the free ligand, the formation of the complex can be quantified.
Methodology:
Solution Preparation:
Prepare a standard solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄).
Prepare a standard solution of the metal salt (e.g., 0.01 M Ni(ClO₄)₂). Standardize this solution by EDTA titration.
Prepare a solution of the ligand (e.g., 0.02 M 2-hydroxyacetophenone oxime) in a suitable solvent mixture (e.g., 70% dioxane-water) to ensure solubility.[3][4]
Prepare a solution of a background electrolyte (e.g., 1.0 M KNO₃) to maintain constant ionic strength.[4]
Titration Procedure:
Calibrate a pH meter with standard buffers.
Perform three separate titrations with the standard base:
Set A (Acid): A known volume of strong acid and background electrolyte.
Set B (Acid + Ligand): The same as Set A, but with a known amount of the ligand solution added.
Set C (Acid + Ligand + Metal): The same as Set B, but with a known amount of the metal salt solution added (typically aiming for a 1:2 or 1:4 metal-to-ligand ratio).
Record the pH after each addition of the base.
Data Analysis (Irving-Rossotti Method):
Plot the pH versus the volume of base added for all three titrations.
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values.
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration exponent (pL).
Plot n̄ versus pL to generate the formation curve.
The stepwise stability constants are determined from this curve: log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.
Causality and Trustworthiness: This self-validating system works because the difference between the titration curves is directly attributable to the protons released during complexation. The n̄ₐ calculation from the ligand-only titration provides the necessary correction factor for the protonation state of the ligand at any given pH, ensuring that the calculated n̄ accurately reflects metal-ligand binding.
Caption: Workflow for determining stability constants via potentiometric titration.
Protocol 2: Spectrophotometric Methods
These methods are suitable when the metal complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion.
A. Method of Continuous Variations (Job's Plot)
Solution Preparation: Prepare equimolar stock solutions of the metal salt and the ligand.
Series Preparation: Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand (X_L) varies from 0 to 1. Maintain constant pH and ionic strength.
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
Analysis: Plot absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex (e.g., a maximum at X_L = 0.67 indicates a 1:2 metal-to-ligand ratio). The stability constant can be calculated from the absorbance data.
B. Mole-Ratio Method
Solution Preparation: Prepare stock solutions of the metal and ligand.
Series Preparation: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
Measurement: Measure the absorbance of each solution at the λ_max of the complex.
Analysis: Plot absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions that intersect at the molar ratio corresponding to the complex stoichiometry.
Structural Basis of Complex Stability
The stability of the Ni(II)-2-hydroxyacetophenone oxime complex arises from its ability to act as a bidentate chelating agent. The deprotonated phenolic oxygen and the oxime nitrogen atom coordinate to the Ni(II) ion, forming a stable five-membered ring. This "chelate effect" — the enhanced stability of complexes containing rings compared to analogous non-ring structures — is a powerful driving force in coordination chemistry.
Caption: Chelation equilibrium of Ni(II) with 2-hydroxyacetophenone oxime.
Comparative Analysis and Discussion
A direct comparison between the Schiff base analogue and salicylaldoxime reveals that the stability constants are of a similar order of magnitude, though salicylaldoxime appears to form slightly more stable complexes under some reported conditions. This can be attributed to several factors:
Basicity of the Donors: The stability of a metal complex is often correlated with the basicity (pKa) of the ligand's donor atoms. A more basic ligand typically forms a more stable complex. The electronic effects of the substituents on the aromatic ring will modulate the acidity of the phenolic proton and the basicity of the oxime nitrogen.
Steric Effects: The methyl group on the acetophenone oxime introduces more steric hindrance compared to the hydrogen atom in salicylaldoxime. While this effect may be minor, it can slightly disfavor complex formation. The larger, more rigid structure of the Schiff base analogue introduces different steric and electronic constraints compared to two independent bidentate ligands.
Solvent Effects: The use of a mixed solvent like dioxane-water is necessary for the solubility of the organic ligands. However, the composition of the solvent can significantly impact the stability constants by altering the dielectric constant of the medium and the solvation energies of the ions and the complex.
Conclusion
This guide has outlined the fundamental principles and experimental methodologies for determining the stability constants of Ni(II) complexes with 2-hydroxyacetophenone oxime and its analogues. While direct data for the parent ligand is elusive, analysis of a closely related Schiff base and comparison with the well-studied salicylaldoxime provide a strong framework for understanding the coordination behavior of this class of ligands. The data confirms the formation of stable 1:2 Ni(II)-ligand complexes, driven by the powerful chelate effect. For researchers in materials science and drug development, a thorough understanding of these stability constants, obtained through rigorous methods like potentiometric titration, is a critical step in the rational design of new molecules with tailored metal-binding properties.
References
Maldhure, A. K., Agarkar, S. S., Taywade, R. K., & Wankhade, R. S. (2012). Metal-ligand stability constants of Co (II), Ni (II) and Cu (II) metal ion complexes with N-(5-methyl-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone) ethylenediamine at 0.1 M ionic strength pH metrically. Journal of Chemical and Pharmaceutical Research, 4(8), 3865-3868. [Link]
Shokrollahi, A., & Haghighi, A. N. (2012). Potentiometric study of complexation between three oxime derivatives and some metal ions in water-dioxane mixed solvent. Chemical Science Transactions, 1(3), 538-551. [Link]
Elmagbari, F., et al. (2023). Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution. International Journal of New Chemistry, 10(4), 223-235. [Link]
Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. International Journal of Modern Sciences and Engineering Technology (IJMSET), 1(3), 11-18. [Link]
Nair, M. S., & Neelkantan, M. A. (2007). Potentiometric stugy of the multiple equilibria in nickel (II) and copper (II) mixed ligand complexes containing nicotinic acid and imidazoles. Indian Journal of Chemistry, 46A, 1420-1424. [Link]